2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(3,5-Dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a sulfur-nitrogen heterocyclic compound characterized by a benzothiadiazine core fused with a 3,5-dimethylphenyl substituent. The 1,1-dioxide moiety arises from sulfonamide oxidation, a common feature in bioactive molecules due to enhanced stability and electronic effects . Its synthesis typically involves cyclization of β-aminosulfonamides with carbonylating agents like carbonyldiimidazole, as demonstrated in analogous pathways for related benzothiadiazinones .
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-11(2)9-12(8-10)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPCYBKPCLJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of 3,5-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with phosgene or a similar reagent to yield the benzothiadiazine ring system. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazines. The synthesis of this compound typically involves reacting 3,5-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with phosgene or a similar reagent to yield the benzothiadiazine ring system. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production of this compound may involve similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions
2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions:
- Oxidation: Oxidation can form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the sulfone group to a sulfide. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazine ring. Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Mechanism of Action
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Benzoyl-4-Phenyl-1,2,5-Thiadiazol-3(2H)-one 1,1-Dioxide (Compound 19)
Structure : A thiadiazole ring fused with benzoyl and phenyl groups (vs. the benzothiadiazine core of the target compound).
Synthesis : Generated via oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (29% yield) .
Key Differences :
- Ring Size/Reactivity : The thiadiazole ring (5-membered) in Compound 19 confers greater ring strain and electrophilicity compared to the 6-membered benzothiadiazine in the target compound.
5,6-Dihydro-2H-1,2,4-Thiadiazine-3(4H)-one 1,1-Dioxide (Compound 228)
Structure: A partially saturated thiadiazine ring with a carboxylic acid derivative. Synthesis: Produced via carbonylation of β-aminosulfonamides followed by hydrolysis (86% yield) . Key Differences:
- Bioactivity : Analogues of this compound are sulfur mimics of dihydroorotic acid, suggesting utility in nucleotide biosynthesis interference .
2-Phenyl-1,2-Thiazolidine 1,1-Dioxide
Structure : A thiazolidine (saturated 5-membered ring) with a phenyl group.
Key Differences :
- Ring Saturation : The fully saturated thiazolidine lacks the aromatic stabilization seen in the target compound’s benzothiadiazine.
- Applications: Thiazolidine dioxides are often explored as sulfonamide prodrugs or GABA receptor modulators, diverging from benzothiadiazinones’ typical roles .
Substituent Effects and Reactivity Trends
- 3,5-Dimethylphenyl vs. Phenyl : The methyl groups in the target compound likely enhance lipophilicity and steric hindrance compared to unsubstituted phenyl groups in analogues like Compound 17. This could improve membrane permeability in pharmaceutical contexts.
- 1,1-Dioxide Group : Common to all compared compounds, this group increases polarity and stabilizes the sulfonamide moiety, influencing solubility and metabolic stability.
Biological Activity
2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound belonging to the class of benzothiadiazines. This class is known for its diverse biological activities, including anticonvulsant, antidiabetic, and anticancer properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a sulfur atom and two nitrogen atoms within the diazine ring. The presence of various substituents, such as the 3,5-dimethylphenyl group, plays a crucial role in modulating its biological activities.
| Property | Details |
|---|---|
| IUPAC Name | 2-(3,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.35 g/mol |
| CAS Number | 899949-74-7 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with chlorosulfonic acid to form a sulfonamide intermediate. This intermediate is then cyclized using phosgene or similar reagents to yield the benzothiadiazine structure. Controlled reaction conditions are critical for optimizing yield and purity.
The biological activity of 2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity through inhibition or alteration of signaling pathways.
Anticonvulsant Activity
Research indicates that compounds within the benzothiadiazine class exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Antidiabetic Effects
Studies have shown that certain derivatives can improve insulin sensitivity and glucose metabolism. The specific effects of 2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide on glucose levels require further investigation.
Anticancer Properties
Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Studies
Several studies have explored the biological effects of benzothiadiazine derivatives:
- Anticonvulsant Study : A study demonstrated that a related compound significantly reduced seizure frequency in animal models by enhancing GABAergic transmission.
- Antidiabetic Research : In vitro studies indicated that a similar compound improved glucose uptake in muscle cells by activating AMPK pathways.
- Anticancer Investigation : A recent study revealed that another derivative exhibited cytotoxic effects against breast cancer cells through the induction of apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis starting from β-aminosulfonamide precursors via cyclization using carbonyldiimidazole in dioxane (yields ~86%) . Optimization strategies include solvent selection (e.g., dioxane for cyclization) and catalytic additives. For analogs, phosphoric mixed anhydride methods under basic conditions are effective . Yield improvement may involve temperature control (e.g., 60–80°C) and purification via column chromatography with hexane/ethyl acetate gradients .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze and NMR shifts for aromatic protons (δ 6.7–7.9 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 442 for dichloro analogs) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP determination : Use reversed-phase HPLC to assess hydrophobicity, critical for bioavailability predictions.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C for related benzothiadiazinones) .
- pH-dependent solubility : Perform shake-flask experiments in buffers (pH 1–10) to identify optimal formulation conditions .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., COX-2 inhibition vs. off-target effects) be resolved?
- Methodology :
- In vitro assays : Compare IC₅₀ values across COX-1/COX-2 enzymatic assays and cell-based models (e.g., RAW 264.7 macrophages) .
- Computational docking : Map interactions with COX-2 active sites (PDB ID 5KIR) to identify structural determinants of selectivity .
- Metabolite profiling : Use LC-MS/MS to detect sulfone/sulfoxide derivatives that may contribute to off-target effects .
Q. What strategies are effective for modifying the 3,5-dimethylphenyl substituent to enhance pharmacological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 3,5-positions .
- In vivo pharmacokinetics : Compare bioavailability (AUC) and half-life (t₁/₂) in rodent models for lead candidates .
- Crystallographic analysis : Resolve ligand-protein complexes to guide rational design (e.g., π-π stacking with Phe residues) .
Q. How can analytical methods distinguish this compound from structurally related benzothiadiazinone derivatives?
- Methodology :
- Derivative UV spectroscopy : Compare zero-order (λ_max ~290 nm) and second-order derivative spectra for peak resolution .
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) and UV detection at 254 nm .
- Tandem MS : Identify fragmentation patterns (e.g., loss of SO₂ or CH₃ groups) unique to the 3,5-dimethylphenyl moiety .
Q. What mechanisms underlie the compound’s oxidation/reduction behavior, and how can this impact metabolic pathways?
- Methodology :
- Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ ~ -0.5 V for sulfone reduction) in aprotic solvents .
- Microsomal incubations : Use human liver microsomes + NADPH to identify cytochrome P450-mediated metabolites .
- DFT calculations : Model HOMO/LUMO energies to predict sites of metabolic hydroxylation .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 25% vs. 86%) for benzothiadiazinone derivatives?
- Methodology :
- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize stepwise conditions .
- Batch variability analysis : Test starting material purity (HPLC >98%) and moisture-sensitive reagents (e.g., carbonyldiimidazole) .
- Scale-up protocols : Compare yields at 1 mmol vs. 10 mmol scales; consider flow chemistry for exothermic steps .
Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC₅₀ values?
- Methodology :
- Force field validation : Cross-check docking results with AMBER/CHARMM parameters for sulfonamide-protein interactions .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic pocket hydration .
- Experimental replicates : Perform dose-response curves in triplicate (n ≥ 3) to minimize assay variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
